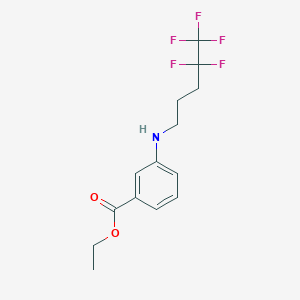
2-(Methoxy)-6-nitro-4-(trifluoromethyl)phenylacetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Methoxy)-6-nitro-4-(trifluoromethyl)phenylacetic acid, also known as 2-MNTPA, is an organic compound with a molecular formula of C9H7F3NO4. It is a nitro-containing aromatic compound with a trifluoromethyl substituent on the phenyl ring. The compound has a wide range of applications in the field of organic synthesis and has been studied extensively in recent years.
Applications De Recherche Scientifique
2-(Methoxy)-6-nitro-4-(trifluoromethyl)phenylacetic acid has been studied extensively in recent years and has a wide range of applications in the field of organic synthesis. It has been used as a starting material for the synthesis of various heterocyclic compounds, such as pyridines and pyrimidines. It has also been used in the synthesis of biologically active compounds, such as antifungal agents, anticancer agents, and antiviral agents. In addition, it has been used in the synthesis of polymers, such as polyurethanes and polycarbonates.
Mécanisme D'action
The mechanism of action of 2-(Methoxy)-6-nitro-4-(trifluoromethyl)phenylacetic acid is not completely understood. However, it is believed that the compound acts as an electron-withdrawing group, which increases the reactivity of the molecule and facilitates the formation of reactive intermediates. This allows the molecule to react with other molecules and form new bonds.
Biochemical and Physiological Effects
2-(Methoxy)-6-nitro-4-(trifluoromethyl)phenylacetic acid has been studied extensively in recent years and has been found to have a wide range of biochemical and physiological effects. In laboratory studies, it has been found to inhibit the growth of a number of bacteria and fungi. It has also been found to inhibit the growth of cancer cells in vitro. In addition, it has been found to have antioxidant and anti-inflammatory properties.
Avantages Et Limitations Des Expériences En Laboratoire
2-(Methoxy)-6-nitro-4-(trifluoromethyl)phenylacetic acid is a useful compound for laboratory experiments due to its wide range of applications in organic synthesis. The compound is relatively easy to obtain and is relatively stable, making it suitable for use in a variety of laboratory experiments. However, the compound is relatively toxic and should be handled with care.
Orientations Futures
There are a number of potential future directions for the research and development of 2-(Methoxy)-6-nitro-4-(trifluoromethyl)phenylacetic acid. These include the synthesis of new derivatives of the compound, the development of new synthetic methods, the study of its mechanism of action, the investigation of its effects on various diseases and disorders, and the development of new applications for the compound. In addition, further research into the biochemical and physiological effects of 2-(Methoxy)-6-nitro-4-(trifluoromethyl)phenylacetic acid could lead to new therapeutic applications.
Méthodes De Synthèse
2-(Methoxy)-6-nitro-4-(trifluoromethyl)phenylacetic acid can be synthesized in a two-step process. The first step involves the reaction of 4-trifluoromethylbenzonitrile with nitric acid in the presence of sulfuric acid to form 2-nitro-4-trifluoromethylbenzoic acid. The second step involves the reaction of this intermediate with methoxylamine hydrochloride to form the desired 2-(Methoxy)-6-nitro-4-(trifluoromethyl)phenylacetic acid.
Propriétés
IUPAC Name |
2-[2-methoxy-6-nitro-4-(trifluoromethyl)phenyl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F3NO5/c1-19-8-3-5(10(11,12)13)2-7(14(17)18)6(8)4-9(15)16/h2-3H,4H2,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXHFMNODCAIQOJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1CC(=O)O)[N+](=O)[O-])C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F3NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Methoxy)-6-nitro-4-(trifluoromethyl)phenylacetic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[3,3,3-Trifluoro-1-(trifluoromethyl)-1-propenyl]oxy-anisole, 90%](/img/structure/B6311562.png)












